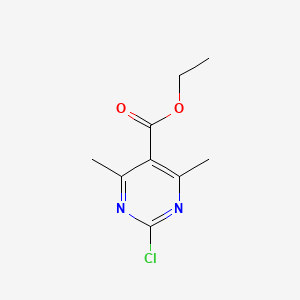![molecular formula C16H18N2O3 B2950978 ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 337922-14-2](/img/structure/B2950978.png)
ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate, also known as ethyl 2-{6-oxo-3-[(E)-2-phenylethenyl]-1,4,5,6-tetrahydropyridazin-1-yl}acetate or 1(4H)-Pyridazineacetic acid, 5,6-dihydro-6-oxo-3-(2-phenylethenyl)-, ethyl ester, is a chemical compound .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this specific compound. More research and studies are needed to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of multiple rings including a styryl group and a dihydropyridazine ring . The exact conformation and arrangement of these rings would require more detailed structural analysis.Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as cancer cells and microbes .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit a wide spectrum of biological activities .
Biochemical Pathways
Similar compounds have been found to play a significant role in cell biology .
Pharmacokinetics
Similar compounds have been found to have excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds have been found to exhibit various biologically vital properties .
Advantages and Limitations for Lab Experiments
One of the major advantages of ESDPA is its high selectivity and sensitivity for ROS detection. It can be used in a wide range of cell types and has minimal toxicity, making it an ideal tool for studying the role of ROS in various disease models. However, one of the limitations of ESDPA is its limited photostability, which can affect its long-term use in experiments.
Future Directions
There are several future directions for the use of ESDPA in scientific research. One potential application is its use in the development of new therapies for diseases that are characterized by oxidative stress. Additionally, ESDPA can be modified to improve its photostability and other properties, making it a more versatile tool for studying ROS in living cells. Finally, ESDPA can be used in combination with other fluorescent probes to study the complex interplay between ROS and other signaling pathways in cells.
Conclusion:
In conclusion, ESDPA is a promising tool for studying the role of ROS in various disease models. Its high selectivity and sensitivity make it an ideal tool for detecting ROS in living cells, and its minimal toxicity make it well-tolerated by cells. While there are limitations to its use, ongoing research is focused on improving its properties and expanding its potential applications in scientific research.
Synthesis Methods
The synthesis of ESDPA involves the reaction of ethyl acetoacetate with hydrazine hydrate and benzaldehyde under reflux conditions. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
ESDPA has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of ESDPA is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and are implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[6-oxo-3-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-16(20)12-18-15(19)11-10-14(17-18)9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNLYPOKKISRJJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2950895.png)



![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2950910.png)

![2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2950912.png)




